molecular formula C19H20FN7O B2875380 1-(3-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021259-08-4

1-(3-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

Cat. No.: B2875380
CAS No.: 1021259-08-4
M. Wt: 381.415
InChI Key: VWFFRDOIDLASAE-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H20FN7O and its molecular weight is 381.415. The purity is usually 95%.
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Scientific Research Applications

Pyridine and Fluorophenyl Derivatives in Medicinal Chemistry

  • Antibacterial Agents : Pyridonecarboxylic acids, including compounds with pyridine and fluorophenyl structures, have been investigated for their antibacterial activities, demonstrating the potential of these compounds in developing new antibiotics (Egawa et al., 1984).

  • Antioxidant Activity : Research on pyrimidinone derivatives has shown that compounds containing pyridine and urea functionalities can exhibit significant antioxidant activities, indicating their potential in oxidative stress-related disease treatment (George et al., 2010).

Urea Derivatives in Drug Design and Biological Studies

  • CNS Agents : N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, featuring complex urea functionalities, have been explored for their pharmacological activity, showing promise as anxiolytic and muscle-relaxant agents, highlighting the therapeutic potential of urea derivatives in central nervous system disorders (Rasmussen et al., 1978).

  • Anticancer Agents : Modification of urea-containing compounds to include alkylurea moieties has led to the discovery of potent anticancer agents with reduced toxicity, illustrating the critical role of structural optimization in medicinal chemistry (Wang et al., 2015).

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O/c1-13-7-8-21-18(11-13)25-17-6-5-16(26-27-17)22-9-10-23-19(28)24-15-4-2-3-14(20)12-15/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,21,25,27)(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFFRDOIDLASAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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